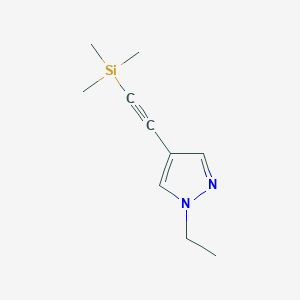
2-(4,5-Dichloro-6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid is a chemical compound known for its unique structural properties and diverse applications. It is a derivative of xanthene and benzoic acid, characterized by the presence of chlorine atoms and hydroxyl groups. This compound is often used in various scientific research fields due to its distinctive chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid typically involves the reaction of 4,5-dichlorophthalic anhydride with resorcinol under acidic conditions. The reaction proceeds through a condensation mechanism, forming the xanthene core. The final product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form hydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted xanthene derivatives.
Aplicaciones Científicas De Investigación
2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid is widely used in scientific research due to its fluorescent properties. It is employed in:
Chemistry: As a fluorescent dye and pH indicator.
Biology: In fluorescence microscopy and flow cytometry for cell imaging.
Medicine: As a diagnostic tool in imaging techniques.
Industry: In the production of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects primarily through its fluorescent properties. Upon excitation by light, it emits fluorescence, which can be detected and measured. This property is utilized in various imaging and diagnostic techniques. The molecular targets include cellular components that interact with the fluorescent dye, allowing for visualization and analysis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- 2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- Hydroxyphenyl fluorescein
Uniqueness
2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid is unique due to the presence of chlorine atoms at specific positions, which enhances its reactivity and fluorescent properties compared to other similar compounds .
Propiedades
Número CAS |
81-87-8 |
|---|---|
Fórmula molecular |
C20H10Cl2O5 |
Peso molecular |
401.2 g/mol |
Nombre IUPAC |
2-(4,5-dichloro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H10Cl2O5/c21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16/h1-8,23H,(H,25,26) |
Clave InChI |
QZJUUWVEZFULLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4Cl)O)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)

![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)

![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)


